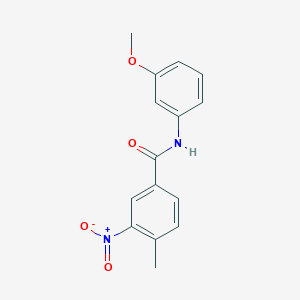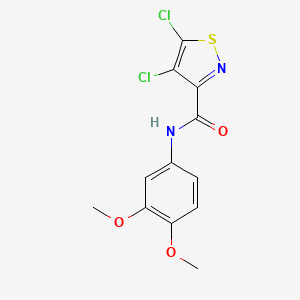![molecular formula C15H22N2O2 B5781923 1-ethyl-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5781923.png)
1-ethyl-4-[(4-methoxyphenyl)acetyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-[(4-methoxyphenyl)acetyl]piperazine, also known as 4-Methoxyphenylacetyl Etazolate (4-MPAE), is a chemical compound that has been studied for its potential use in treating cognitive disorders.
Mecanismo De Acción
The mechanism of action of 4-MPAE involves its ability to inhibit acetylcholinesterase and increase the release of dopamine and norepinephrine in the prefrontal cortex. This may improve cognitive function by increasing the availability of neurotransmitters important for learning and memory (Bourne et al., 2006).
Biochemical and Physiological Effects
In vitro studies have shown that 4-MPAE can inhibit acetylcholinesterase activity in a dose-dependent manner (Rao et al., 2013). Additionally, in vivo studies have shown that 4-MPAE can improve cognitive function in animal models of Alzheimer's disease and schizophrenia (Bourne et al., 2006). However, the exact biochemical and physiological effects of 4-MPAE in humans are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-MPAE in lab experiments is its ability to inhibit acetylcholinesterase and increase the release of dopamine and norepinephrine, which may improve cognitive function. However, one limitation is that the exact biochemical and physiological effects of 4-MPAE in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on 4-MPAE. One direction is to further investigate its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Another direction is to study the long-term effects of 4-MPAE use in humans. Additionally, more research is needed to fully understand the biochemical and physiological effects of 4-MPAE in humans.
Conclusion
In conclusion, 4-MPAE is a chemical compound that has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Its mechanism of action involves its ability to inhibit acetylcholinesterase and increase the release of dopamine and norepinephrine in the prefrontal cortex. While there are advantages to using 4-MPAE in lab experiments, the exact biochemical and physiological effects of 4-MPAE in humans are not yet fully understood. There are several future directions for research on 4-MPAE, including further investigation of its potential use in treating cognitive disorders and studying its long-term effects in humans.
Métodos De Síntesis
The synthesis of 4-MPAE involves the reaction of 1-ethylpiperazine with 4-methoxyphenylacetic acid in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain 4-MPAE in its pure form (Rao et al., 2013).
Aplicaciones Científicas De Investigación
4-MPAE has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. In vitro studies have shown that 4-MPAE can inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for learning and memory (Rao et al., 2013). Additionally, 4-MPAE has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which may improve cognitive function (Bourne et al., 2006).
Propiedades
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-16-8-10-17(11-9-16)15(18)12-13-4-6-14(19-2)7-5-13/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNSTNDASNJBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5781840.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5781851.png)

![2-ethyl-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5781863.png)
![N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide](/img/structure/B5781873.png)

![2-amino-4-(4-methylphenyl)-6-[(2-methyl-2-propen-1-yl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5781886.png)
![N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5781889.png)
![1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5781894.png)

![2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5781900.png)


![N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5781945.png)